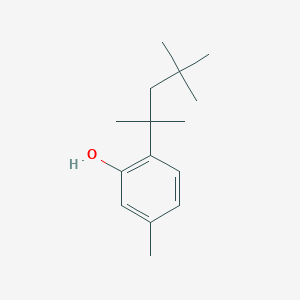

6-(1,1,3,3-Tetramethylbutyl)-m-cresol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(1,1,3,3-Tetramethylbutyl)-m-cresol, also known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic antioxidant widely used in various industries. It is known for its ability to prevent oxidation in organic materials, making it a valuable additive in products such as plastics, rubber, and fuels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol typically involves the alkylation of m-cresol with 2,6-di-tert-butylphenol. This reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the continuous addition of reactants and catalysts, followed by separation and purification steps to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

6-(1,1,3,3-Tetramethylbutyl)-m-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound back to its phenolic form.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and are conducted under controlled temperature conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenolic compounds.

Substitution: Nitrated or halogenated derivatives of this compound.

Applications De Recherche Scientifique

6-(1,1,3,3-Tetramethylbutyl)-m-cresol has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.

Biology: Employed in cell culture studies to protect cells from oxidative stress.

Medicine: Investigated for its potential antioxidant properties in preventing oxidative damage in biological systems.

Industry: Utilized as an additive in fuels, lubricants, and rubber to enhance their stability and shelf life.

Mécanisme D'action

The antioxidant activity of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the propagation of oxidative chain reactions in organic materials. The compound targets reactive oxygen species and other free radicals, protecting materials and biological systems from oxidative damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different molecular structure.

Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

Butylated hydroxyanisole (BHA): Commonly used in food preservation.

Uniqueness

6-(1,1,3,3-Tetramethylbutyl)-m-cresol is unique due to its high thermal stability and effectiveness in preventing oxidation in a wide range of materials. Its molecular structure allows for efficient stabilization of free radicals, making it a preferred choice in various industrial applications.

Activité Biologique

6-(1,1,3,3-Tetramethylbutyl)-m-cresol, commonly referred to as a phenolic compound, is a derivative of m-cresol with significant industrial applications. Understanding its biological activity is crucial due to its potential effects on human health and the environment. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C15H24O

- Molecular Weight : 224.36 g/mol

This compound features a bulky tetramethylbutyl group attached to the m-cresol structure, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antioxidant Properties : Similar to other phenolic compounds, it exhibits antioxidant activity which can protect cells from oxidative stress.

- Endocrine Disruption Potential : Research indicates that substituted phenols can interact with estrogen receptors, potentially leading to endocrine disruption.

- Toxicological Effects : Studies have shown varying degrees of toxicity in different organisms.

Antioxidant Activity

Phenolic compounds are known for their ability to scavenge free radicals. A study evaluating the antioxidant capacity of various phenolic compounds found that those with larger substituents often exhibited enhanced activity due to increased steric hindrance which stabilizes free radicals more effectively .

Endocrine Disruption Potential

A case study focusing on substituted phenols highlighted the potential of compounds like this compound to bind estrogen receptors. The study utilized predictive models and in vitro assays to assess estrogenic activity, revealing that structural features significantly influence receptor binding affinity .

Table 1: Estrogen Receptor Binding Affinity of Substituted Phenols

| Compound | Binding Affinity (nM) | Estrogenic Activity |

|---|---|---|

| 4-tert-butylphenol | 50 | Active |

| 2,4-di-tert-butylphenol | 200 | Weak |

| This compound | TBD | TBD |

Toxicological Studies

The toxicological profile of this compound indicates low acute toxicity in animal models. In studies assessing the LD50 (lethal dose for 50% of subjects), values greater than 5000 mg/kg body weight were reported in rats . Chronic exposure studies have suggested potential effects on reproductive health and developmental processes.

Table 2: Toxicity Data Summary

| Study Type | Organism | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Oral Toxicity | Rats | >5000 | No significant adverse effects |

| Chronic Exposure | Mice | TBD | Potential reproductive effects |

Case Studies

A comprehensive evaluation conducted by Health Canada and the US EPA on various phenolic compounds included assessments of their estrogen receptor binding capabilities. The findings indicated that while some substituted phenols showed clear estrogenic activity, others like this compound require further investigation to fully understand their implications on endocrine function .

Propriétés

Numéro CAS |

3287-10-3 |

|---|---|

Formule moléculaire |

C15H24O |

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

5-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C15H24O/c1-11-7-8-12(13(16)9-11)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 |

Clé InChI |

JIFAIMFIZHUBEK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)C(C)(C)CC(C)(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.